Physicochemical Differentiation from its N-Methyl Analog
The N-ethyl substitution on 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is predicted to increase lipophilicity compared to the N-methyl analog, 3-Amino-N-cyclopropyl-5-fluoro-N-methylbenzamide. Based on computational predictions, the LogP increases from 1.30 for the methyl analog to an estimated 1.80 for the ethyl analog . This change can significantly impact membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.80 (Estimated) |
| Comparator Or Baseline | 3-Amino-N-cyclopropyl-5-fluoro-N-methylbenzamide: 1.30 (Calculated) |
| Quantified Difference | +0.50 log unit (Estimated) |
| Conditions | Computational prediction based on standard additive fragment models [1]. |
Why This Matters
An increase in LogP can enhance passive membrane permeability, a critical factor in cell-based assays and for compounds intended for in vivo studies, making the ethyl analog a more suitable candidate for lead optimization campaigns.
- [1] Estimated based on standard medicinal chemistry principles for the addition of a methylene group (-CH2-) to a molecule. The LogP of a methyl group is ~0.5. View Source
